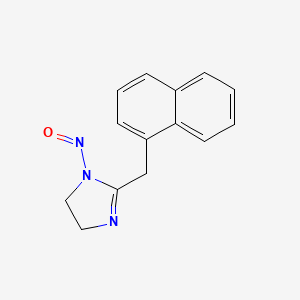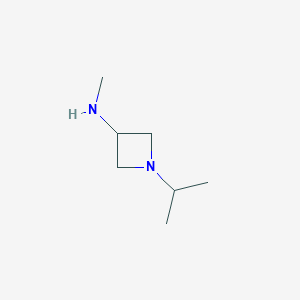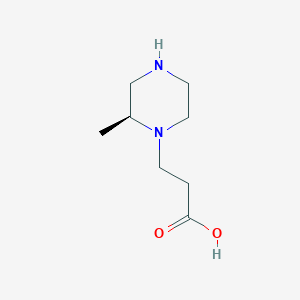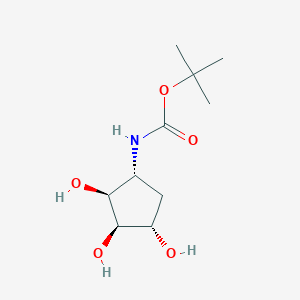
N-Nitroso-Naphazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-Naphazoline, chemically known as 2-(Naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydro-1H-imidazole, is a compound that belongs to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. This compound is primarily used in analytical method development, method validation, and quality control applications .
Vorbereitungsmethoden
The synthesis of N-Nitroso-Naphazoline involves the nitrosation of Naphazoline. This process typically requires the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound . Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
N-Nitroso-Naphazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another. . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-Naphazoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Nitroso-Naphazoline involves its interaction with alpha-adrenergic receptors. By stimulating these receptors, this compound causes vasoconstriction, leading to decreased congestion at the site of administration. This effect is mediated by the release of norepinephrine, which binds to alpha-adrenergic receptors and causes vasoconstriction .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-Naphazoline can be compared with other nitroso compounds such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). While all these compounds share the nitroso functional group, this compound is unique due to its specific structure and its applications in analytical method development and quality control . Other similar compounds include nitrosoarenes and nitrosamines, which are used in various chemical and biological studies .
Eigenschaften
Molekularformel |
C14H13N3O |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydroimidazole |
InChI |
InChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
InChI-Schlüssel |
PZFCSTHVWNEQDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)




![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)


